molecular formula C21H20N6O4 B2481100 (E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 899724-60-8

(E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2481100
CAS RN: 899724-60-8
M. Wt: 420.429
InChI Key: WWPUQPRTEYLELQ-SSDVNMTOSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to (E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves multi-step reactions including the formation of hydrazinyl and benzylidene groups attached to a purine core. These synthetic routes often employ protective groups and various catalytic conditions to achieve the desired functionalization. For instance, derivatives of 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones have been synthesized, elucidating the structural complexity and synthetic accessibility of such compounds (Gobouri, 2020).

Scientific Research Applications

Synthetic Methods and Derivative Compounds

  • Synthesis of Derivatives : New derivatives of 1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones, including those with a benzyl group, have been synthesized using various methods, such as reactions with carbonyl-containing reagents and nucleophilic addition reactions. These methods aim to explore the synthetic potential and create biologically active substances (Korobko, 2016).

  • Thietanyl Protection in Synthesis : Thietanyl protecting groups have been used in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. This approach allows for the synthesis of compounds with specific substitutions and offers advantages like stability upon nucleophilic substitution and mild experimental conditions (Khaliullin & Shabalina, 2020).

Biological and Pharmacological Applications

  • Potential in Neurodegenerative Diseases : Research on xanthine derivatives, which are structurally related to (E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, has found potential applications in neurodegenerative diseases. These compounds, acting on multiple targets relevant to neurodegeneration, are expected to offer advantages over single-target therapeutics (Brunschweiger et al., 2014).

  • Anticancer Activities : Fused purine analogues have been synthesized and evaluated for anticancer activities. Compounds like 6-mercaptopurine have been used in these syntheses, showing potential against various cancer cell lines (Hassan et al., 2017).

Photochemistry and Novel Synthesis

  • Photolysis in Synthesis : Novel derivatives of pentoxifylline, a compound related to the purine structure, have been synthesized using photochemistry. This method explores an alternative approach to synthesizing purine derivatives, potentially applicable to (E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (Han, Bonnet, & Van Der Westhuizen, 2008).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves the condensation of 2,4-dihydroxybenzaldehyde with hydrazine hydrate to form 2-(2,4-dihydroxybenzylidene)hydrazine. This intermediate is then reacted with 3,7-dimethylxanthine to form the final product.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "hydrazine hydrate", "3,7-dimethylxanthine", "benzyl chloride", "potassium carbonate", "acetonitrile" ], "Reaction": [ "Step 1: Condensation of 2,4-dihydroxybenzaldehyde with hydrazine hydrate in ethanol to form 2-(2,4-dihydroxybenzylidene)hydrazine.", "Step 2: Reaction of 2-(2,4-dihydroxybenzylidene)hydrazine with 3,7-dimethylxanthine in acetonitrile to form (E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione.", "Step 3: Protection of the amino group of the final product with benzyl chloride and potassium carbonate in acetonitrile to form the desired compound." ] }

CAS RN

899724-60-8

Product Name

(E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Molecular Formula

C21H20N6O4

Molecular Weight

420.429

IUPAC Name

1-benzyl-8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H20N6O4/c1-25-17-18(23-20(25)24-22-11-14-8-9-15(28)10-16(14)29)26(2)21(31)27(19(17)30)12-13-6-4-3-5-7-13/h3-11,28-29H,12H2,1-2H3,(H,23,24)/b22-11+

InChI Key

WWPUQPRTEYLELQ-SSDVNMTOSA-N

SMILES

CN1C2=C(N=C1NN=CC3=C(C=C(C=C3)O)O)N(C(=O)N(C2=O)CC4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

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